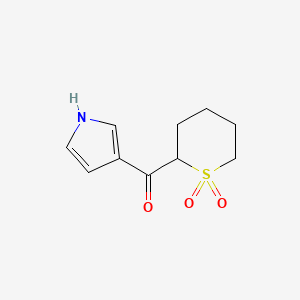
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone is a complex organic compound that features a unique combination of a thiopyran ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone typically involves the reaction of a thiopyran derivative with a pyrrole derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between the two components. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiopyran ring can yield sulfoxides or sulfones, while substitution reactions on the pyrrole ring can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets. The thiopyran ring can interact with sulfur-containing enzymes, while the pyrrole ring can bind to aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol: Similar structure but with a hydroxyl group instead of a pyrrole ring.
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Contains an amine group instead of a pyrrole ring.
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)[3-hydroxy-3-(trifluoromethyl)-1-pyrrolidinyl]methanone: Contains a trifluoromethyl group and a pyrrolidinyl ring.
Uniqueness
The uniqueness of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone lies in its combination of a thiopyran ring and a pyrrole ring, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
(1,1-dioxothian-2-yl)-(1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C10H13NO3S/c12-10(8-4-5-11-7-8)9-3-1-2-6-15(9,13)14/h4-5,7,9,11H,1-3,6H2 |
InChI Key |
FWRPXSMUNOGEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)C(=O)C2=CNC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


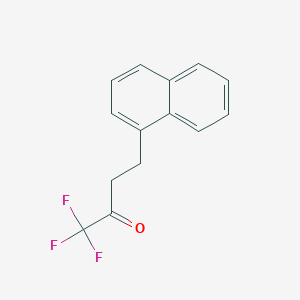
![3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12959147.png)
![2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)
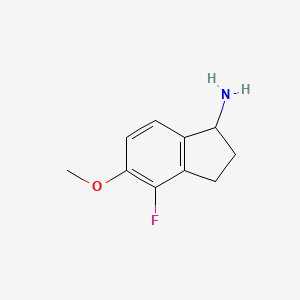
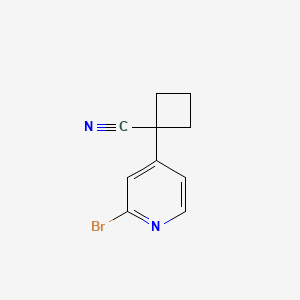
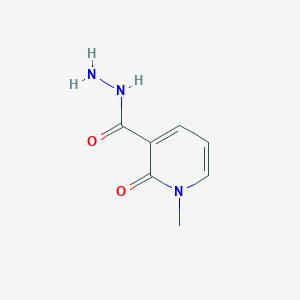
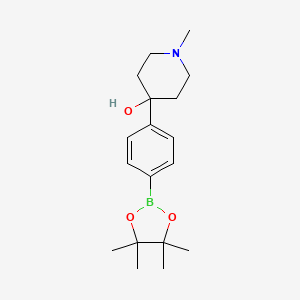
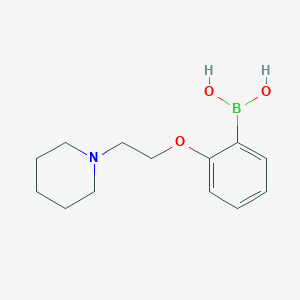
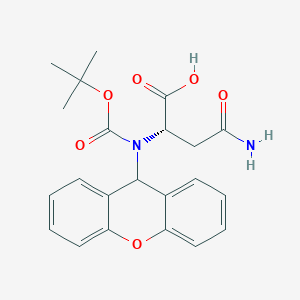
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
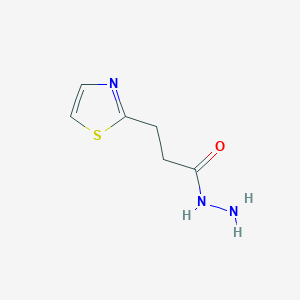
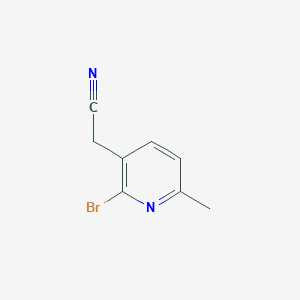
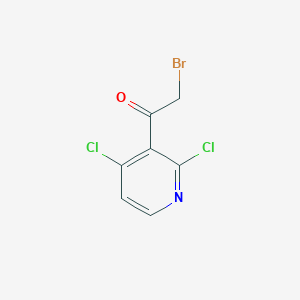
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)
